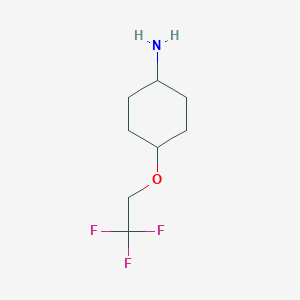

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

Description

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine (CAS: 1016820-04-4, C₈H₁₄F₃NO) is a fluorinated cyclohexylamine derivative. The compound features a trifluoroethoxy group (-OCH₂CF₃) at the 4-position of the cyclohexane ring and a primary amine group at the 1-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoroethoxy group .

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h6-7H,1-5,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPHYMXDTCVORL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the intermediate 4-(2,2,2-trifluoroethoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding cyclohexylamine derivative.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of various substituted cyclohexan-1-amines.

Scientific Research Applications

Chemical Applications

Synthesis and Reactions

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions including:

- Oxidation : Leading to the formation of imines or amides.

- Reduction : Resulting in secondary or tertiary amines.

- Substitution Reactions : Allowing for the creation of diverse substituted derivatives depending on the reagents used.

Biological Applications

Biological Activity

Research has indicated that this compound may exhibit significant biological activity. It has been investigated for its interactions with biomolecules and potential therapeutic effects.

- 5-HT4 Receptor Antagonism : The compound has been linked to the modulation of the 5-HT4 receptor, which plays a crucial role in gastrointestinal motility and central nervous system functions. This suggests potential applications in treating conditions such as:

Medicinal Applications

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug formulations. Its unique trifluoroethoxy group enhances its pharmacokinetic properties, making it a candidate for further development in therapeutic agents.

Case Studies

- Gastrointestinal Disorders : A study demonstrated that derivatives of this compound showed promising results in alleviating symptoms of gastrointestinal disorders mediated by 5-HT4 receptor activity. The findings suggest that these compounds could be developed into effective treatments for conditions such as functional dyspepsia and constipation .

- Neurological Diseases : Research into the compound's effects on cognitive functions has shown potential benefits in models of Alzheimer's disease. The modulation of neurotransmitter systems by this compound could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine

- Structure : Trifluoroethoxy group at the 3-position instead of 3.

- Molecular Weight: 222.08 g/mol (hydrochloride salt: C₈H₁₄ClF₃NO) .

- Key Differences: The 3-substituted isomer exhibits distinct stereochemical outcomes in synthesis.

- Synthesis : Transaminase catalysis can produce both 3- and 4-substituted isomers, but reaction conditions (e.g., solvent, enzyme selection) favor specific regioisomers .

2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine

- Structure : Trifluoroethoxy at 2-position and trifluoromethyl (-CF₃) at 5-position.

- Molecular Weight: 265.20 g/mol (C₉H₁₃F₆NO) .

- Key Differences: Increased fluorination enhances lipophilicity (logP ~2.5 vs. ~1.8 for the parent compound).

Alkyl-Substituted Analogs

2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine

- Structure : Methyl group at 2-position and a trifluoroethoxyethyl side chain on the amine.

- Molecular Weight: 239.28 g/mol (C₁₁H₂₀F₃NO) .

- Hydrochloride salt forms (e.g., CAS 2095410-43-6) improve aqueous solubility but may alter pharmacokinetics .

4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

- Structure : Ethyl group at 4-position and a thiophenmethyl substituent on the amine.

- Molecular Weight : 223.38 g/mol (C₁₃H₂₁NS) .

- Key Differences :

- Replacement of trifluoroethoxy with thiophenmethyl introduces aromaticity, affecting electronic properties and metabolic pathways (e.g., CYP450 interactions).

Fluorination Degree and Bioactivity

2,4-Bis(trifluoromethyl)cyclohexan-1-amine

- Structure : Trifluoromethyl groups at 2- and 4-positions.

- Molecular Weight : 235.17 g/mol (C₈H₁₁F₆N) .

- Key Differences :

Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structure: Cyclohexanone core with methoxyphenyl and methylamino groups.

- Molecular Weight: 233.31 g/mol (C₁₄H₁₉NO₂) .

- Key Differences :

Table 1: Comparative Data for Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |

|---|---|---|---|---|

| 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine | C₈H₁₄F₃NO | 209.2 | 1.8 | 4-OCH₂CF₃, 1-NH₂ |

| 3-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine | C₈H₁₄F₃NO | 209.2 | 1.7 | 3-OCH₂CF₃, 1-NH₂ |

| 2-(2,2,2-Trifluoroethoxy)-5-(trifluoromethyl)cyclohexan-1-amine | C₉H₁₃F₆NO | 265.2 | 2.5 | 2-OCH₂CF₃, 5-CF₃, 1-NH₂ |

| 2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine | C₁₁H₂₀F₃NO | 239.3 | 2.1 | 2-CH₃, N-CH₂CH₂OCH₂CF₃ |

| 2,4-Bis(trifluoromethyl)cyclohexan-1-amine | C₈H₁₁F₆N | 235.2 | 2.4 | 2-CF₃, 4-CF₃, 1-NH₂ |

*Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H14F3NO

- Molecular Weight : 215.22 g/mol

- CAS Number : 1367422-16-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure allows it to act as a modulator of specific receptors and enzymes involved in physiological processes.

- Receptor Interaction : This compound has been studied for its potential as a 5-HT4 receptor antagonist , which may have implications in treating gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and irritable bowel syndrome (IBS) .

- Enzyme Inhibition : Research indicates that it may inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in the biosynthesis of ceramide, which plays a role in cell signaling and apoptosis .

Antidepressant and Gastrointestinal Effects

The antagonistic action on the 5-HT4 receptor suggests potential antidepressant effects and benefits in gastrointestinal motility disorders. Studies have shown that compounds targeting this receptor can enhance gastric emptying and reduce symptoms associated with functional dyspepsia .

Neurological Implications

Inhibiting nSMase2 may provide therapeutic avenues for neurological disorders. The modulation of ceramide levels can influence neuroinflammation and neurodegeneration, making this compound a candidate for further research in neuroprotective strategies .

Case Studies and Experimental Data

-

Study on 5-HT4 Receptor Antagonism :

- Objective : To evaluate the efficacy of this compound as a 5-HT4 antagonist.

- Results : The compound demonstrated significant binding affinity to the receptor, with an IC50 value indicating effective inhibition at low concentrations. This suggests potential for clinical applications in treating gastrointestinal disorders .

- nSMase2 Inhibition Study :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| This compound | 5-HT4 antagonist; nSMase2 inhibitor | GERD, IBS, neurological disorders |

| Other 5-HT4 antagonists | Similar receptor interaction | Depression, anxiety |

| nSMase inhibitors | Ceramide modulation | Cancer therapy, neuroprotection |

Q & A

Q. What are the optimal synthetic routes for 4-(2,2,2-Trifluoroethoxy)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis of fluorinated cyclohexylamines often involves multi-step strategies, including fluorination, functional group protection, and catalytic coupling. For example, fluorinated cyclohexane building blocks can be synthesized via deoxofluorination reactions using reagents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E, which selectively replace hydroxyl groups with fluorine atoms . In related work, terephthaloyl chloride and triethylamine (Et₃N) in dichloromethane (DCM) with DMAP catalysis have been employed to prepare fluorinated amides, achieving yields up to 88% under optimized conditions . Key factors include temperature control (room temperature to 0°C), stoichiometric ratios of reagents, and purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound?

Characterization requires a combination of:

- ¹H/¹³C NMR : To confirm cyclohexane ring conformation and amine/trifluoroethoxy group integration.

- ¹⁹F NMR : Essential for identifying the trifluoroethoxy group (δ ~ -75 to -80 ppm for CF₃) .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for verifying axial/equatorial substituent orientations .

- GC-MS or HPLC-TOF : Validates purity and molecular weight (e.g., base peak at m/z 211.2 for the free amine) .

Q. How does the trifluoroethoxy group affect the compound’s solubility and lipophilicity?

The trifluoroethoxy group significantly increases lipophilicity (logP ~ 2.5–3.0) due to its strong electron-withdrawing nature, enhancing membrane permeability. However, solubility in polar solvents (e.g., water) is reduced, necessitating solvents like DMSO or ethanol for biological assays. Computational tools like COSMO-RS can predict solubility parameters based on fluorine’s electronegativity and steric effects .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of this compound?

Stereochemical outcomes depend on the cyclohexane ring’s chair conformation. For all-cis configurations (e.g., all-cis-2,3,5,6-tetrafluorocyclohexylamine), axial fluorination is achieved using directed fluorination reagents like Selectfluor, followed by ring-opening and reductive amination . Chiral auxiliaries or enantioselective catalysis (e.g., Rh/Ir complexes) may further control amine stereochemistry.

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric excess (ee)?

Scale-up often faces reduced ee due to kinetic resolution limitations. Strategies include:

- Continuous flow reactors : Improve heat/mass transfer for fluorination steps .

- Crystallization-induced dynamic resolution : Enhances ee by selectively crystallizing one enantiomer .

- DoE (Design of Experiments) : Optimizes reaction parameters (e.g., temperature, catalyst loading) to mitigate yield drops from 88% (lab-scale) to ~60–70% (pilot-scale) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., amine lone pairs for hydrogen bonding). Molecular dynamics (MD) simulations model binding to targets like G-protein-coupled receptors (GPCRs), leveraging fluorinated analogs’ enhanced binding affinity (~2–3× higher vs. non-fluorinated) . Docking studies using AutoDock Vina or Schrödinger Suite can prioritize in vitro testing of derivatives.

Q. What contradictions exist in reported biological activities of fluorinated cyclohexylamines, and how can they be resolved?

Some studies report conflicting results on CNS activity (e.g., NMDA receptor antagonism vs. serotonin modulation). Methodological solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.